(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-2-thioxoimidazolidin-4-one
Description
(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dinitrophenoxy group, a phenylmethylidene moiety, and a sulfanylideneimidazolidinone core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H10N4O6S |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(5E)-5-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10N4O6S/c21-15-12(17-16(27)18-15)7-9-2-1-3-11(6-9)26-14-5-4-10(19(22)23)8-13(14)20(24)25/h1-8H,(H2,17,18,21,27)/b12-7+ |
InChI Key |
HUFKRHZQKCUAPG-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/3\C(=O)NC(=S)N3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)NC(=S)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2,4-Dinitrophenol: This can be synthesized by nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 3-(2,4-Dinitrophenoxy)benzaldehyde: This intermediate is prepared by reacting 2,4-dinitrophenol with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate.
Synthesis of the Final Compound: The final step involves the condensation of 3-(2,4-dinitrophenoxy)benzaldehyde with 2-sulfanylideneimidazolidin-4-one under basic conditions to form (5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Used in the production of dyes and herbicides.
Steviol glycoside: Responsible for the sweet taste of Stevia leaves.
Uniqueness
(5E)-5-{[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
